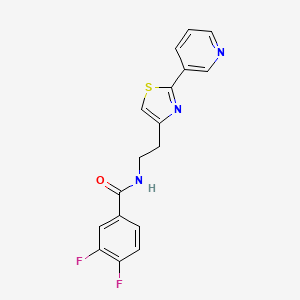

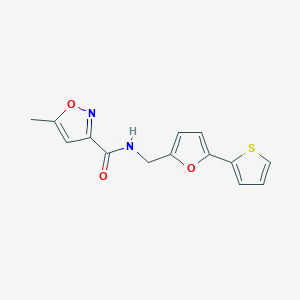

methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinazoline, which is a type of organic compound. Quinazolines are part of a class of compounds known as heterocyclic aromatic compounds, which contain a ring structure made up of carbon atoms and at least one atom that is not carbon (in this case, nitrogen). These types of compounds often have interesting chemical properties and are commonly found in many pharmaceutical drugs .

Molecular Structure Analysis

The compound contains several functional groups, including an amino group (-NH2), a carboxylate ester group (-CO2CH3), and a thioxo group (=S). These functional groups can greatly influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinazolines and their derivatives are known to undergo a variety of chemical reactions. These can include substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and the functional groups present. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Potential

Methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate and related compounds have been studied for their potential as antimicrobial agents. Research by Desai, Shihora, and Moradia (2007) focused on synthesizing new quinazolines and testing them for antibacterial and antifungal activities. This includes testing against organisms like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).

Anticancer Applications

Gaber et al. (2021) explored the creation of new quinoline derivatives to evaluate their effect against breast cancer cell lines. The research highlighted the significant anticancer activity of some synthesized compounds compared to a reference compound, indicating potential for further exploration in cancer therapy (Gaber et al., 2021).

Cytotoxic Activity and Tyrosine Kinase Inhibition

A study by Riadi et al. (2021) on a new quinazolinone-based derivative showed potent cytotoxic activity against various human cancer cell lines. This compound also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Anticonvulsant and Antimicrobial Activities

Research conducted by Rajasekaran, Rajamanickam, and Darlinquine (2013) focused on synthesizing novel quinazolinone derivatives and evaluating their anticonvulsant and antimicrobial activities. Their studies revealed broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity in some compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

Número CAS |

946253-66-3 |

|---|---|

Fórmula molecular |

C24H26N4O4S |

Peso molecular |

466.56 |

Nombre IUPAC |

methyl 3-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H26N4O4S/c1-32-23(31)17-8-9-18-19(15-17)26-24(33)28(22(18)30)13-10-21(29)25-11-14-27-12-4-6-16-5-2-3-7-20(16)27/h2-3,5,7-9,15H,4,6,10-14H2,1H3,(H,25,29)(H,26,33) |

Clave InChI |

KEEDHKFMEWCMJE-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCCC4=CC=CC=C43 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2699185.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)

![1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B2699193.png)

![6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine](/img/structure/B2699199.png)

![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2699205.png)